5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one: is a complex organic compound featuring an indole core structure. Indoles are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound, with its unique sulfonyl and methyl substitutions, is of interest for its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: Starting with a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, indole derivatives are known for their wide range of activities. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the bioactivity associated with indole structures.
Medicine
In medicine, indole derivatives are often investigated for their therapeutic potential. This compound could serve as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound might be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable indole core and reactive sulfonyl group.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may enhance binding affinity to certain proteins, while the indole core can participate in π-π stacking interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with different functional groups.
1-Methylindole: Lacks the sulfonyl group but shares the methylated indole structure.
Uniqueness
The uniqueness of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one lies in its combination of a sulfonyl group and a methylated indole core, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable subject for further research and development.
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-1-methyl-3H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-15-7-6-14(10-13(15)11-17(18)20)23(21,22)19-9-8-12-4-2-3-5-16(12)19/h2-7,10H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWOEHHCYYZQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.